molecular formula C6H4D6O2 B1144046 epsilon-Caprolactone-3,3,4,4,5,5-d6 CAS No. 1219802-08-0

epsilon-Caprolactone-3,3,4,4,5,5-d6

Cat. No.: B1144046
CAS No.: 1219802-08-0
M. Wt: 120.1793707
Attention: For research use only. Not for human or veterinary use.
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Description

epsilon-Caprolactone-3,3,4,4,5,5-d6 is a deuterated form of epsilon-Caprolactone, a monomer used in the production of biodegradable polyesters. The deuterium atoms replace the hydrogen atoms at specific positions, making it useful in various scientific studies, particularly in nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epsilon-Caprolactone-3,3,4,4,5,5-d6 typically involves the deuteration of epsilon-Caprolactone. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents in the presence of a catalyst under controlled conditions .

Industrial Production Methods

Industrial production of this compound is similar to that of its non-deuterated counterpart but requires the use of deuterated starting materials. The process involves the esterification of deuterated hexanoic acid followed by cyclization to form the lactone ring .

Chemical Reactions Analysis

Types of Reactions

epsilon-Caprolactone-3,3,4,4,5,5-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Ring-opening polymerization: Catalysts such as tin(II) octoate or iron(III) chloride are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products

Scientific Research Applications

epsilon-Caprolactone-3,3,4,4,5,5-d6 is widely used in scientific research due to its unique properties:

    Chemistry: Used as a monomer in the synthesis of biodegradable polymers.

    Biology: Studied for its biocompatibility and potential use in drug delivery systems.

    Medicine: Investigated for its use in tissue engineering and regenerative medicine.

    Industry: Used in the production of specialty polymers and coatings

Mechanism of Action

The primary mechanism of action for epsilon-Caprolactone-3,3,4,4,5,5-d6 involves ring-opening polymerization. The deuterium atoms provide stability and allow for detailed NMR studies, helping to elucidate the polymerization process and the structure of the resulting polymers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

epsilon-Caprolactone-3,3,4,4,5,5-d6 is unique due to the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques.

Properties

IUPAC Name

3,3,4,4,5,5-hexadeuteriooxepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-6-4-2-1-3-5-8-6/h1-5H2/i1D2,2D2,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAPBSGBWRJIAAV-JGTMQTSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)OCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CCOC(=O)C(C1([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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